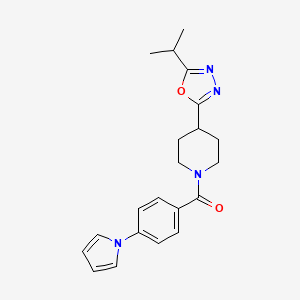![molecular formula C19H21N5O4 B2548557 Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate CAS No. 919032-76-1](/img/structure/B2548557.png)
Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate is a structurally complex molecule that may be related to the class of imidazopurinones and imidazolium derivatives. Although the specific compound is not directly mentioned in the provided papers, we can infer its characteristics based on related compounds. For instance, imidazopurinones have been studied for their affinity to human A3 adenosine receptors (ARs), with modifications at certain positions on the ring structures affecting their selectivity and potency . Similarly, imidazolium salts have been utilized as catalysts in organic synthesis, indicating the versatility of imidazole derivatives in chemical reactions .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenylimidazo[2,1-i]purin-5-ones, involves the introduction of various substituents that can significantly alter the affinity for ARs . The synthesis process often includes the formation of chiral compounds and the selective methylation of specific nitrogen atoms, which can lead to a decrease in AR affinities . In the case of imidazolium salts, they are synthesized and used as catalysts, demonstrating the potential for the synthesis of related compounds to involve ionic liquids .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as XRD, FT-IR, UV-Vis, and NMR . These methods provide detailed information about the molecular and chemical properties, including the electrophilic and nucleophilic nature of the compounds. Theoretical calculations using density functional theory (DFT) can also aid in understanding the local and global chemical activities, as well as the non-linear optical behaviors of these compounds .
Chemical Reactions Analysis
Imidazopurinones have been shown to act as inverse agonists at A3 receptors, indicating their potential involvement in receptor-mediated chemical reactions . The methylation of imidazopurinones leads to N9-methyl derivatives with reduced AR affinities, suggesting that the chemical reactions involving methylation are critical for the biological activity of these compounds . Additionally, the use of imidazolium salts as catalysts in the synthesis of xanthenes and acridines highlights the role of these compounds in facilitating chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from experimental and theoretical studies. For example, the non-linear optical properties, dipole moment, polarizability, and hyperpolarizability of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate have been examined, providing insights into the electronic characteristics of the molecule . These properties are crucial for understanding the reactivity and potential applications of the compound in various fields, such as materials science and pharmacology.
Applications De Recherche Scientifique
Aldose Reductase Inhibitors
A study by Ali et al. (2012) describes the design, synthesis, and molecular modelling of novel iminothiazolidin-4-one acetate derivatives as potent and selective aldose reductase inhibitors. These compounds show promise as novel drugs for treating diabetic complications. This suggests that structurally similar compounds, including "Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate," could potentially be explored for their aldose reductase inhibitory activity and application in managing diabetic complications (Ali et al., 2012).
Synthesis of Nitrogen-containing Heterocycles
Miyamoto and Yamazaki (1994) reported on the formation and structures of imidazolinones and related compounds through cyclization of diaminomethylenehydrazones with dimethyl acetylenedicarboxylate. This research provides insight into synthetic routes that could potentially be applicable to the synthesis of "Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate," offering a foundation for its production and study (Miyamoto & Yamazaki, 1994).
Anticancer and Antibacterial Activity
Hassan et al. (2020) conducted stereoselective synthesis of thiazolidine derivatives and screened their anticancer activity. This study revealed that certain derivatives exhibit significant broad anticancer activity, especially against leukemia and colon cancer cell lines. Research into structurally similar compounds like "Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate" could uncover new therapeutic agents with potential anticancer applications (Hassan et al., 2020).
Synthetic Routes for Heterocyclic Compounds
Research by Shestakov et al. (2007) on the synthesis of 2-iminoimidazolidin-4-one derivatives via cyclization provides a methodology that could be applied to the synthesis and study of "Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate." This work outlines synthetic strategies for creating structurally complex and biologically relevant molecules, potentially offering insights into the chemical manipulation and applications of the compound of interest (Shestakov et al., 2007).
Propriétés
IUPAC Name |
methyl 2-[6-(2,4-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-11-5-6-13(12(2)9-11)22-7-8-23-15-16(20-18(22)23)21(3)19(27)24(17(15)26)10-14(25)28-4/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGHFKIBNCCGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)



![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)

![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)


![5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2548497.png)